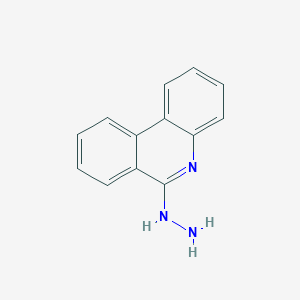

6-Hydrazinophenanthridine

CAS No.: 144402-92-6; 926260-02-8

Cat. No.: VC5737520

Molecular Formula: C13H11N3

Molecular Weight: 209.252

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144402-92-6; 926260-02-8 |

|---|---|

| Molecular Formula | C13H11N3 |

| Molecular Weight | 209.252 |

| IUPAC Name | phenanthridin-6-ylhydrazine |

| Standard InChI | InChI=1S/C13H11N3/c14-16-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,14H2,(H,15,16) |

| Standard InChI Key | VODJTROQLRJXHY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, phenanthridin-6-ylhydrazine, reflects its fused tricyclic structure comprising two benzene rings and a pyridine-like nitrogen-containing ring. The hydrazine (-NH-NH) substituent at position 6 introduces reactivity for further functionalization. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 209.25 g/mol |

| CAS Numbers | 144402-92-6; 926260-02-8 |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN |

| InChIKey | VODJTROQLRJXHY-UHFFFAOYSA-N |

The planar phenanthridine system allows for π-π stacking interactions, while the hydrazine group enables nucleophilic attacks and condensation reactions .

Physicochemical Characteristics

Limited solubility data exist, but its hydrochloride and quaternary iodide salts exhibit poor solubility in polar solvents like water, ethanol, and DMSO . The compound is classified as an irritant, necessitating careful handling in laboratory settings .

Synthetic Methodologies

Photocatalytic Synthesis

Recent advances utilize Rose Bengal as a photocatalyst under blue LED irradiation to synthesize phosphorylated phenanthridines from 2-isocyanobiphenyls. This metal-free method achieves yields up to 84% in air, highlighting its sustainability .

Gold-Catalyzed Hydroamination

A 2024 study demonstrated a water-compatible gold-catalyzed hydroamination of 2'-alkynyl-biphenylamines to produce phenanthridine derivatives. The nucleophilicity of the amine group critically influences reaction efficiency, offering a pathway for prodrug development .

Biological Activities and Mechanisms

Anticancer Applications

While direct studies on 6-hydrazinophenanthridine are sparse, related benzo[c]phenanthridines intercalate DNA and inhibit topoisomerases. A 2018 study reported IC values of 0.8–5.2 µM against leukemia (HL-60) and cervical cancer (HeLa) cell lines . The hydrazine moiety may enhance metal chelation, potentiating cytotoxic effects .

Radical Scavenging

The hydrazine group confers antioxidant properties via hydrogen atom transfer (HAT) mechanisms. Computational studies suggest that derivatives quench reactive oxygen species (ROS) with rate constants exceeding .

Applications in Organic Synthesis

Precursor for Heterocyclic Compounds

6-Hydrazinophenanthridine serves as a building block for:

-

Isoxazolines: Generated via iminoxyl radical cascade reactions with β,γ-unsaturated ketoximes .

-

Phosphorylated derivatives: Achieved through photocatalytic C–P bond formation .

-

N-methylated salts: Quaternization with methyl iodide yields iodides with potential ionic liquid applications .

Coordination Chemistry

The compound forms complexes with transition metals (e.g., Mn, Au), enabling catalytic applications. For example, gold complexes facilitate hydroamination reactions under aqueous conditions .

Challenges and Future Directions

Synthetic Limitations

-

Low solubility: Hinders biological testing; prodrug strategies or salt formation may mitigate this .

-

Regioselectivity issues: Radical cyclization often produces undesired regioisomers, necessitating chromatography .

Emerging Opportunities

-

Targeted drug delivery: Conjugation with nanoparticles or antibodies could enhance bioavailability .

-

Antiviral research: Structural analogs inhibit viral proteases; hydrazine derivatives warrant evaluation against SARS-CoV-2 .

-

Green chemistry: Photocatalytic and metal-free methods align with sustainable chemistry goals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume